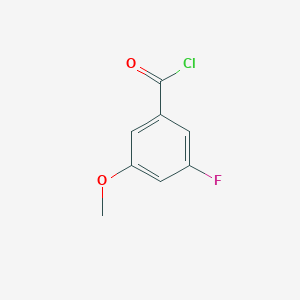

3-Fluoro-5-methoxybenzoyl chloride

Übersicht

Beschreibung

3-Fluoro-5-methoxybenzoyl chloride is an organic compound with the molecular formula C8H6ClFO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the third position and a methoxy group at the fifth position. This compound is a colorless to pale yellow liquid with a pungent odor and is used as an intermediate in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-methoxybenzoyl chloride typically involves the following steps:

Starting Material: The process begins with 3-Fluoro-5-methoxybenzoic acid.

Industrial Production Methods: The industrial production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Reaction with Thionyl Chloride: The 3-Fluoro-5-methoxybenzoic acid is treated with thionyl chloride in a controlled environment.

Purification: The crude product is purified through distillation or recrystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Fluoro-5-methoxybenzoyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 3-Fluoro-5-methoxybenzoic acid.

Common Reagents and Conditions:

Amines: Reacts under mild conditions to form amides.

Alcohols: Requires a base such as pyridine to form esters.

Thiols: Reacts in the presence of a base to form thioesters.

Major Products:

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Thioesters: Formed from reactions with thiols

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Intermediate for Drug Synthesis

3-Fluoro-5-methoxybenzoyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly valuable in the development of fluoroquinolone antibiotics , which are known for their broad-spectrum antibacterial activity. The compound is utilized in the synthesis of derivatives like Gatifloxacin and Moxifloxacin , which are effective against a range of bacterial infections and have favorable pharmacokinetic profiles .

1.2 Mechanism of Action Studies

Research indicates that compounds derived from this compound exhibit mechanisms that target bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication. This specificity enhances their efficacy while minimizing side effects compared to traditional antibiotics .

Synthetic Methodologies

2.1 Reaction Pathways

The compound can undergo various reactions, including:

- Friedel-Crafts Acylation : The presence of the acyl chloride functional group allows for acylation reactions with aromatic compounds, facilitating the formation of more complex structures .

- Formation of Hydrazides : By reacting with hydrazines, it can yield hydrazides that serve as precursors for synthesizing oxadiazoles, which have antimicrobial properties .

2.2 Case Studies in Synthesis

A notable case study involves the synthesis of a novel class of anti-cancer agents where this compound was used as a key building block. The synthetic route demonstrated high yields and selectivity, showcasing its utility in medicinal chemistry .

Agrochemical Applications

The compound's reactivity also extends to agrochemicals. It can be modified to produce herbicides and fungicides that target specific plant pathways, enhancing crop protection while reducing environmental impact.

Chemical Properties and Safety

4.1 Physical and Chemical Properties

- Molecular Formula : C8H6ClF O2

- Molar Mass : 188.58 g/mol

- Appearance : Typically presented as a colorless to yellow liquid.

4.2 Safety Considerations

This compound is classified as corrosive and poses risks such as severe skin burns and eye damage upon contact. Proper safety protocols must be adhered to when handling this compound to mitigate health risks associated with exposure .

Wirkmechanismus

The mechanism of action of 3-Fluoro-5-methoxybenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific nucleophile and the resulting product. For instance, in biological systems, it can modify proteins or other biomolecules, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

- 3-Fluoro-4-methoxybenzoyl chloride

- 3-Fluoro-2-methoxybenzoyl chloride

- 3-Fluoro-5-chlorobenzoyl chloride

Comparison: 3-Fluoro-5-methoxybenzoyl chloride is unique due to the specific positioning of the fluorine and methoxy groups, which can influence its reactivity and the properties of the resulting derivatives. Compared to its analogs, it may offer different steric and electronic effects, making it suitable for specific applications in organic synthesis and pharmaceutical development .

Biologische Aktivität

3-Fluoro-5-methoxybenzoyl chloride is an important compound in medicinal chemistry, particularly as a building block for various pharmaceuticals. Its unique structure, featuring both fluorine and methoxy groups, enhances its reactivity and biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

This compound can be synthesized from 3-fluoro-4-methoxybenzoic acid through a reaction with thionyl chloride. This transformation increases its reactivity, making it suitable for nucleophilic aromatic substitution reactions and other synthetic applications in drug discovery .

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H8ClF O2 |

| Molecular Weight | 202.61 g/mol |

| CAS Number | 1092789-19-9 |

| Melting Point | Not specified |

| Purity | >98% |

Biological Activity

The biological activity of this compound is largely attributed to its ability to modify biological targets through acylation. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which can lead to improved pharmacokinetic properties.

- Enzyme Inhibition : Compounds containing benzoyl chloride moieties often act as enzyme inhibitors. The acylation of amino acids at the active sites of enzymes can lead to significant changes in enzyme activity.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, potentially through the inhibition of bacterial cell wall synthesis or other pathways.

Case Study 1: Antimicrobial Applications

A study evaluated the antimicrobial efficacy of derivatives synthesized from this compound against various strains of bacteria. The results indicated that certain derivatives showed significant inhibition against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Case Study 2: Anticancer Activity

Research has shown that compounds derived from benzoyl chlorides can exhibit anticancer properties by inducing apoptosis in cancer cells. A derivative of this compound was tested against human cancer cell lines, demonstrating a dose-dependent increase in cell death .

Research Findings

Recent research highlights the importance of fluorinated compounds in enhancing biological activity. For instance, the incorporation of fluorine has been shown to improve the potency and selectivity of compounds targeting specific biological pathways. A study found that similar fluorinated benzoyl derivatives had increased efficacy against targets involved in cancer progression and microbial resistance .

Table 2: Biological Activity Data for Derivatives

| Compound Name | Target | EC50 (µM) | Activity Description |

|---|---|---|---|

| Derivative A | Bacterial Enzyme | 0.045 | Significant inhibition observed |

| Derivative B | Cancer Cell Line | 0.030 | Induced apoptosis |

| Derivative C | Antiparasitic Target | 0.010 | High potency against parasites |

Eigenschaften

IUPAC Name |

3-fluoro-5-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-7-3-5(8(9)11)2-6(10)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZCPYFUBHZFGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.